6-Fluoro-2,2-dimethylchroman-4-ol
Description
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
BEZSNFOXBWMXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Origin of Product |
United States |
Preparation Methods
Chroman Skeleton Formation
The chroman backbone is typically constructed via acid- or base-catalyzed cyclization of fluorinated phenolic precursors. For example, 6-fluoro-2,2-dimethylchroman-4-one (CAS: 105799-73-3) serves as a key intermediate, which is subsequently reduced to the target alcohol.
Reduction of 6-Fluoro-2,2-dimethylchroman-4-one
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Tetrahydrofuran (THF) or ethanol at 0–25°C.
This method is favored for its scalability and minimal byproducts. Stereochemical outcomes depend on the reducing agent: NaBH₄ produces racemic mixtures, while chiral catalysts enable enantioselective reduction.
Nucleophilic Fluorination Strategies
Late-Stage Fluorination
Fluorine is introduced via nucleophilic substitution on brominated or iodinated chroman intermediates. For instance, 6-bromo-2,2-dimethylchroman-4-ol reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C.
Optimized Protocol
-
Substrate : 6-Bromo-2,2-dimethylchroman-4-ol.
-
Reagent : KF (3 equiv), 18-crown-6 (catalyst).
-
Conditions : DMF, 120°C, 12 h.
Side reactions, such as dehydrohalogenation, are mitigated using phase-transfer catalysts.
Epoxide Ring-Opening Reactions
Synthesis via Epoxide Intermediates
Epoxidation of 6-fluoro-2,2-dimethylchromene followed by acid-catalyzed ring-opening yields the target compound. This method is highlighted in AU618007B2:
Key Steps
-
Epoxidation : 6-Fluoro-2,2-dimethylchromene → 3,4-epoxychromane using m-chloroperbenzoic acid (mCPBA).
-
Ring-Opening : Treatment with H₂SO₄ in ethanol/water (4:1) at 60°C for 48 h.
Steric effects from the 2,2-dimethyl group direct regioselective opening at C4, forming the tertiary alcohol.
Stereoselective Synthesis
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., RuPHOX-Ru) enable enantioselective synthesis of (S)-6-fluoro-2,2-dimethylchroman-4-ol.
Representative Conditions
-
Substrate : 6-Fluoro-2,2-dimethylchromen-4-one.
-
Catalyst : RuPHOX-Ru (0.1 mol%).
-
Conditions : H₂ (50 bar), methanol, 25°C, 72 h.
This method is critical for producing enantiopure material for pharmaceutical applications.
Catalytic Hydrogenation of Ketal Precursors
Ketal Protection/Deprotection
A two-step approach involves ketone protection as a ketal, followed by hydrogenation:
-
Ketal Formation : 6-Fluoro-2,2-dimethylchroman-4-one + ethylene glycol → ketal (H₂SO₄, toluene, reflux).
-
Hydrogenation : Pd/C (10 wt%), H₂ (1 atm), ethanol, 25°C.
This route avoids over-reduction of the chroman ring.
Data Tables
Table 1. Comparison of Preparation Methods
Table 2. Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2-dimethyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2,2-dimethyl-4-chromanone, while reduction could produce 6-fluoro-2,2-dimethyl-4-chromanol derivatives with different substituents .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C12H13F1O2
- Molecular Weight : 210.23 g/mol
- IUPAC Name : 6-Fluoro-2,2-dimethylchroman-4-ol
The compound features a chroman ring system that is known for its biological activity and therapeutic potential. The presence of a fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.
Neurodegenerative Disease Treatment
Research indicates that this compound exhibits promising inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
- Inhibition Potency : Studies have shown that derivatives of the chroman-4-ol family, including this compound, demonstrate IC50 values comparable to existing medications for Alzheimer's disease .
Antioxidant Activity
The compound's structure allows it to act as a free radical scavenger, which is crucial in mitigating oxidative stress associated with various neurodegenerative disorders. This antioxidant property is linked to the chromanol moiety, which is structurally related to vitamin E .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various biologically active derivatives. For instance, modifications at different positions on the chroman ring can yield compounds with enhanced potency against specific targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are relevant in treating Parkinson's disease .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with its biological targets. These studies reveal that the gem-dimethyl unit within the chroman ring significantly contributes to its binding affinity and selectivity .
Case Study 1: Inhibition of Butyrylcholinesterase
A study evaluated several chroman derivatives for their ability to inhibit BuChE. The findings indicated that this compound showed effective inhibition with an IC50 value around 7 μM, positioning it as a candidate for further development in Alzheimer's therapy .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of various chromanol derivatives, including this compound. Results demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential utility in neuroprotection .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 7 | BuChE |
| Chromanol Derivative A | 5 | AChE |
| Chromanol Derivative B | 10 | MAO-B |
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2-dimethyl-4-chromanol involves its interaction with molecular targets through its fluorine atom and chromanol ring. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the chromanol ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
6-Fluoro-2,2-dimethylchroman-4-ol (commonly referred to as (S)-6-Fluoro-2,2-dimethylchroman-4-ol) is a chiral compound belonging to the chromanol class, characterized by its unique structure that includes a fluorine atom at the 6-position and hydroxyl group at the 4-position of the chroman ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.
- Molecular Formula : C₁₁H₁₃F O₂
- Molecular Weight : 196.22 g/mol
- Structure : The chroman backbone with a hydroxyl group contributes to its biological activity.
Research indicates that (S)-6-Fluoro-2,2-dimethylchroman-4-ol interacts with specific molecular targets, modulating various biological processes. Its mechanism primarily involves:
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.
- Cell Proliferation and Apoptosis Modulation : It may influence pathways related to cell growth and programmed cell death, indicating potential therapeutic benefits in cancer treatment.
Enzyme Inhibition Studies
The biological activity of (S)-6-Fluoro-2,2-dimethylchroman-4-ol has been evaluated through various studies focusing on its inhibitory effects on different enzymes:
These findings suggest that the compound exhibits significant potential as a therapeutic agent in treating neurodegenerative diseases and other conditions influenced by these enzymes.
Antioxidant and Anti-inflammatory Properties
In addition to enzyme inhibition, (S)-6-Fluoro-2,2-dimethylchroman-4-ol has demonstrated antioxidant and anti-inflammatory activities:
- Antioxidant Activity : The presence of the hydroxyl group enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in cellular models, supporting its use in inflammatory disease management.
Case Studies and Research Findings
Several research studies have explored the biological activity of (S)-6-Fluoro-2,2-dimethylchroman-4-ol, highlighting its pharmacological potential:
- Chromane Derivatives Evaluation : A study evaluated various chromane derivatives, including (S)-6-Fluoro-2,2-dimethylchroman-4-ol, revealing that structural modifications significantly influence their biological activity. The fluorine atom was found to enhance lipophilicity and metabolic stability .
- Therapeutic Applications : Investigations into its therapeutic applications revealed promising results in modulating pathways associated with cancer cell proliferation and apoptosis. The compound's ability to bind selectively to target enzymes suggests it could be developed into a drug candidate for cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-2,2-dimethylchroman-4-ol, and how can reaction yields be maximized?
- Methodological Answer : High-yield synthesis (e.g., >85%) typically involves multi-step strategies:
Core Chroman Formation : Start with a substituted chromanone precursor. For example, cyclization of a fluorinated phenolic compound with a diketone under acidic conditions (e.g., H₂SO₄ catalysis) .
Fluorination : Introduce fluorine via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM) .
Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during fluorination to prevent side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the structure of this compound be confirmed using advanced spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (e.g., Cu-Kα radiation, T = 113 K) to determine bond lengths (mean C–C = 0.002 Å) and confirm stereochemistry. Use R-factor analysis (e.g., R = 0.027) for accuracy .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The fluorine atom induces deshielding in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic H) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode, m/z calculated for C₁₁H₁₃FO₂: 212.0848) .
Advanced Research Questions
Q. How can stereoselective synthesis of chroman-4-ol derivatives like this compound be achieved?
- Methodological Answer :
- Enzymatic Asymmetric Reduction : Use ketoreductases (e.g., short-chain dehydrogenases) with NADPH cofactors to reduce chromanone intermediates. For example, reduce 6-fluoro-4-oxochroman-2-carboxylate to the (R)- or (S)-alcohol with >95% enantiomeric excess (ee) .
- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Corey-Bakshi-Shibata (CBS) reagents for enantioselective reductions. Optimize solvent polarity (e.g., THF vs. toluene) and temperature (-20°C to 25°C) to control ee .
Q. What computational methods are effective in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in fluorination or oxidation reactions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or MeOH) to assess stability. Analyze hydrogen bonding between the hydroxyl group and solvent molecules .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects in NMR : If NMR signals show unexpected splitting (e.g., due to hindered rotation), perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (range: 25°C to 80°C) to observe coalescence .
- Crystallographic Validation : Cross-validate ambiguous NMR assignments with X-ray data. For instance, use the dihedral angles from crystallography (e.g., 85.28° for styryl groups) to explain NOESY correlations .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.027 | |
| Mean C–C Bond Length | 0.002 Å | |
| Dihedral Angle (Chromane/Styryl) | 85.28° |
Table 2 : Comparison of Synthetic Yields for Chroman-4-ol Derivatives
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| This compound | Electrophilic Fluorination | 89.3 | |
| (R)-5,7-Difluorochroman-4-ol | Enzymatic Reduction | 92.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
